molecular formula C8H15N3 B1383167 1-Azido-1,2-dimethylcyclohexane CAS No. 1824545-23-4

1-Azido-1,2-dimethylcyclohexane

Cat. No.: B1383167
CAS No.: 1824545-23-4
M. Wt: 153.22 g/mol
InChI Key: WDXYKEFLPDFAIC-UHFFFAOYSA-N
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Description

1-Azido-1,2-dimethylcyclohexane is an organic compound with the chemical formula C8H15N3 It is a cycloalkane derivative characterized by the presence of an azido group (-N3) attached to a cyclohexane ring substituted with two methyl groups at the 1 and 2 positions

Preparation Methods

The synthesis of 1-Azido-1,2-dimethylcyclohexane typically involves the following steps:

    Starting Material: The synthesis begins with 1,2-dimethylcyclohexane, which can be obtained through the hydrogenation of o-xylene.

    Azidation Reaction: The introduction of the azido group is achieved through a nucleophilic substitution reaction. This involves treating 1,2-dimethylcyclohexane with sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

    Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-Azido-1,2-dimethylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions used in these reactions include:

  • Sodium azide (NaN3) for azidation.
  • Lithium aluminum hydride (LiAlH4) for reduction.
  • Copper(I) catalysts for cycloaddition reactions.

Major products formed from these reactions include substituted cyclohexanes, amines, and triazoles.

Scientific Research Applications

1-Azido-1,2-dimethylcyclohexane has diverse applications in scientific research:

    Organic Synthesis: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and materials with specific properties.

    Biological Research: The compound is utilized in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1-Azido-1,2-dimethylcyclohexane primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various chemical transformations, making it a valuable functional group in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1-Azido-1,2-dimethylcyclohexane can be compared with other azido-substituted cyclohexanes, such as:

    1-Azido-1-methylcyclohexane: Similar in structure but with only one methyl group, leading to different steric and electronic properties.

    1-Azido-1,3-dimethylcyclohexane: The position of the methyl groups affects the compound’s reactivity and stability.

    1-Azido-1,4-dimethylcyclohexane: The para-substitution pattern influences the compound’s conformational preferences and reactivity.

Properties

IUPAC Name

1-azido-1,2-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7-5-3-4-6-8(7,2)10-11-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXYKEFLPDFAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azido-1,2-dimethylcyclohexane
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1-Azido-1,2-dimethylcyclohexane
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1-Azido-1,2-dimethylcyclohexane
Reactant of Route 4
1-Azido-1,2-dimethylcyclohexane
Reactant of Route 5
1-Azido-1,2-dimethylcyclohexane
Reactant of Route 6
1-Azido-1,2-dimethylcyclohexane

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